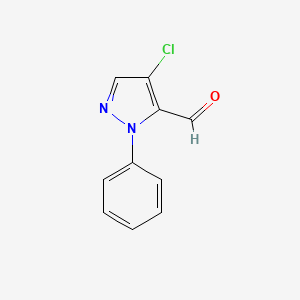

4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde

Description

4-Chloro-1-phenyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound characterized by a phenyl group at the 1-position, a chlorine atom at the 4-position, and a formyl (-CHO) group at the 5-position of the pyrazole ring. This structure serves as a versatile intermediate in organic synthesis, particularly for generating pharmacologically active derivatives. Its synthesis typically involves the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation and subsequent chlorination . The compound’s aldehyde moiety enables further functionalization, such as condensation reactions to form hydrazones or oximes, as demonstrated in the synthesis of antibacterial and anti-inflammatory agents .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXNCMFDKZCWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction introduces the chloro and aldehyde groups at the desired positions on the pyrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Vilsmeier-Haack reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 4-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-chloro-1-phenyl-1H-pyrazole-5-methanol.

Substitution: 4-amino-1-phenyl-1H-pyrazole-5-carbaldehyde or 4-thio-1-phenyl-1H-pyrazole-5-carbaldehyde.

Scientific Research Applications

4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicine: The compound is explored for its potential as a lead compound in drug discovery and development.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways vary depending on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Substituent Impact on Bioactivity : Chlorine at the 4-position increases metabolic stability, while methyl groups (e.g., 3-CH₃ in compounds) enhance hydrophobic interactions in target binding .

- Synthetic Challenges : Bulky substituents (e.g., 3-propyl in ) reduce reaction yields due to steric hindrance during formylation .

- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit lower melting points compared to chlorinated analogs, favoring liquid-phase reactions .

Biological Activity

4-Chloro-1-phenyl-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes or ketones. The process may include the use of various catalysts and solvents to optimize yield and purity. For example, one method employs a one-pot synthesis approach that combines multiple steps into a single reaction vessel, enhancing efficiency.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. In particular, this compound has exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations, indicating a promising therapeutic potential against inflammatory diseases .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess anticancer activity against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models. For example, some derivatives showed over 90% inhibition in non-small cell lung cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against bacterial strains such as E. coli and S. aureus. In vitro assays revealed that certain derivatives could inhibit bacterial growth significantly, suggesting their utility in developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that compounds similar to this compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 2: Anticancer Screening

In another investigation, a series of pyrazole derivatives were screened for their ability to inhibit the growth of various cancer cell lines. The findings suggested that specific substitutions on the pyrazole ring could enhance anticancer activity, with some compounds achieving IC50 values lower than those of established anticancer drugs .

Data Tables

Q & A

Q. What are the established synthetic routes for 4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Key parameters include temperature control (0–5°C during reagent addition) and stoichiometric ratios to minimize side reactions. Post-reaction purification often involves column chromatography with ethyl acetate/hexane gradients. For scale-up, solvent choice (e.g., dichloromethane vs. chloroform) impacts yield due to solubility differences of intermediates.

Q. How can the structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization from ethanol/water mixtures yields suitable crystals. Data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL provide precise bond lengths and angles. For example, the aldehyde group typically shows a C=O bond length of ~1.22 Å, while the pyrazole ring exhibits planarity (deviation < 0.01 Å) .

Q. What safety precautions are critical during synthesis and handling?

The compound may generate hazardous intermediates (e.g., chlorinated byproducts). Use fume hoods for reactions involving POCl₃ or formaldehyde. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural analysis?

High-resolution data (θmax > 25°) and Mercury CSD 2.0 tools enable visualization of electron density maps to identify disorder. For twinned crystals, the SHELXL TWIN command refines twin laws . For example, a study on a related pyrazole derivative resolved rotational disorder in the phenyl ring using anisotropic displacement parameters .

Q. What methodologies enable the design of derivatives via nucleophilic substitution at the 5-chloro position?

The chloro group is reactive toward nucleophiles like phenols or thiols. K₂CO₃-mediated aryloxy substitution in DMF at 80–90°C replaces chlorine with phenoxy groups (e.g., 4-chlorophenoxy), confirmed by <sup>1</sup>H NMR (disappearance of Cl-CH signal at δ 4.2 ppm) . Computational tools (e.g., Gaussian) model transition states to predict regioselectivity .

Q. How can computational chemistry predict the reactivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) evaluate frontier molecular orbitals (FMOs). The aldehyde’s LUMO (-1.8 eV) often localizes on the carbonyl carbon, making it susceptible to nucleophilic attack. Solvent effects (PCM model) refine activation energies for reactions like hydrazone formation .

Q. What structural features influence biological activity in pyrazole-carbaldehyde derivatives?

Substituents at the 1-phenyl and 5-position modulate activity. For example, 4-chlorophenoxy substitution enhances antifungal activity (MIC = 8 µg/mL against Candida albicans) by improving lipophilicity (logP = 2.7). Crystal packing analysis (via Mercury) reveals π-π stacking (3.5 Å spacing) between aromatic rings, which may correlate with membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.